HIV-1 Integrase Inhibitory Potency of D-Chicoric Acid Matches L-Chicoric Acid, but Stereochemistry Governs Resistance Profile
In a direct head-to-head comparison of enantiomers, D-chicoric acid (compound 4) retained inhibitory potency against purified HIV-1 integrase that was equal to its L-counterpart [1]. In a broader structure-activity relationship study encompassing 34 dicaffeoyltartaric acid (DCTA) and dicaffeoylquinic acid (DCQA) analogues, D-chicoric acid and meso-chicoric acid ranked among the most potent compounds, with HIV-1 integrase IC50 values ranging from 0.07 to >10 μM across the active analogue set; D-chicoric acid was explicitly identified as one of the seven most potent compounds that inhibited HIV replication at non-toxic concentrations [2]. Critically, although D- and L-chicoric acid are equipotent against purified integrase, they select for distinct resistance mutations in the gp120 V2, V3, and V4 loop regions rather than in the integrase gene itself, confirming that stereochemistry dictates the molecular target engagement in cell-based antiviral contexts [3].
| Evidence Dimension | HIV-1 integrase inhibition potency (IC50) and antiviral resistance profile |
|---|---|
| Target Compound Data | D-Chicoric acid: IC50 = 0.07–10 μM range (among most potent of 34 analogues); equipotent to L-chicoric acid against purified integrase; selects for gp120 envelope mutations, not integrase mutations |
| Comparator Or Baseline | L-Chicoric acid: equipotent against purified integrase; selects for distinct gp120 mutations. Meso-chicoric acid: also among most potent compounds. 17 of 34 analogues: IC50 > 25 μM (inactive). Raltegravir (clinical integrase inhibitor): used as positive control in analogue studies. |
| Quantified Difference | D- and L-chicoric acid: equipotent against purified integrase (no significant difference). Both >10-fold more potent than 50% of analogues tested. Resistance mutations map to env (gp120), not pol (integrase), distinguishing mechanism from raltegravir. |
| Conditions | Purified HIV-1 integrase enzymatic assay; CEM and MT-4 cell-based antiviral assays; HIV-1 IIIB and NL4.3 strains; HIV-2 ROD strain |
Why This Matters
For antiviral research procurement, D-chicoric acid offers a unique tool compound that inhibits HIV integrase equipotently to the L-form while engaging a distinct antiviral target (viral entry) in cells, making it valuable for mechanistic studies that require stereochemically defined probes with non-overlapping resistance profiles.
- [1] Lin Z, Neamati N, Zhao H, et al. Chicoric acid analogues as HIV-1 integrase inhibitors. J Med Chem. 1999;42(8):1401-1414. View Source
- [2] King PJ, Ma G, Miao W, et al. Structure-activity relationships: analogues of the dicaffeoylquinic and dicaffeoyltartaric acids as potent inhibitors of human immunodeficiency virus type 1 integrase and replication. J Med Chem. 1999;42(3):497-509. View Source
- [3] Pluymers W, Neamati N, Pannecouque C, et al. Viral entry as the primary target for the anti-HIV activity of chicoric acid and its tetra-acetyl esters. Mol Pharmacol. 2000;58(3):641-648. View Source
